molecular formula C8H11NO3 B1340735 Ethyl 5-ethyl-1,3-oxazole-4-carboxylate CAS No. 32968-45-9

Ethyl 5-ethyl-1,3-oxazole-4-carboxylate

Cat. No.: B1340735
CAS No.: 32968-45-9
M. Wt: 169.18 g/mol
InChI Key: GBYIDBVZBQLCLF-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-1,3-oxazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C8H11NO3. It is part of the oxazole family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-ethyl-1,3-oxazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl 2-bromoacetate with ethylamine followed by cyclization can yield the desired oxazole derivative .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce more saturated heterocyclic compounds .

Scientific Research Applications

Ethyl 5-ethyl-1,3-oxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-ethyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-ethyl-1,3-oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other oxazole derivatives may not be as effective .

Properties

IUPAC Name

ethyl 5-ethyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-6-7(9-5-12-6)8(10)11-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYIDBVZBQLCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CO1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241557
Record name 4-Oxazolecarboxylic acid, 5-ethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32968-45-9
Record name 4-Oxazolecarboxylic acid, 5-ethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32968-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxazolecarboxylic acid, 5-ethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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